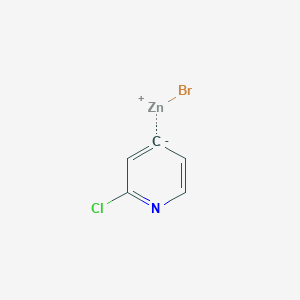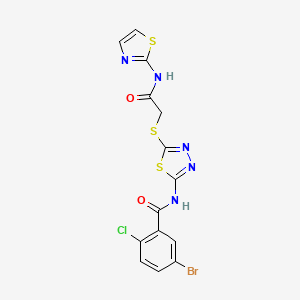
2-Chloro-4-pyridylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-pyridylzinc bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a zinc reagent that can be used for the synthesis of various organic compounds, as well as for the investigation of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Direct Preparation and Coupling Reactions
Facile Synthesis Approach : 2-Pyridyl and 3-pyridylzinc bromides can be prepared using Rieke zinc with corresponding bromopyridines. These organozinc reagents have been successfully coupled with different electrophiles to yield various cross-coupling products (Kim & Rieke, 2010).
Cross-Coupling Chemistry : A simple protocol allows efficient cross-coupling of 2-pyridylzinc bromide with functionalized aryl halides. This demonstrates the stability and synthetic value of 2-pyridylzinc bromide in cross-coupling reactions (Coleridge et al., 2010).
Synthesis of 2-Pyridyl Derivatives : A synthetic route for direct preparation of 2-pyridylzinc bromide has been developed. This allows subsequent coupling reactions with acid chlorides without needing a transition metal catalyst (Kim & Rieke, 2009).
Organometallic Chemistry
- Organomanganese and Organozinc Compounds : The preparation of 2-pyridyl and 3-pyridyl derivatives via coupling reactions of stable organozinc bromides has been achieved. These compounds are useful in various applications in organic synthesis (Kim & Rieke, 2010).
Cross-Coupling with Haloaromatic Compounds
- Synthesis of Aminophenyl and Hydroxyphenyl Pyridines : Cross-coupling reactions of 2-pyridylzinc bromides with haloaromatic amines and alcohols provide a practical route to 2-substituted aminophenyl and hydroxyphenyl pyridines (Kim & Rieke, 2009).
Miscellaneous Applications
Synthesis of Pyridinium Salts as Corrosion Inhibitors : Pyridinium salts, including derivatives of pyridylzinc bromides, have been synthesized and evaluated as corrosion inhibitors for mild steel (Hameed & Shihab, 2021).
Antimicrobial and Nematicidal Activities : Polysubstituted cyclopropane derivatives synthesized from pyridinium ylide have been assessed for their antimicrobial and nematicidal activities, demonstrating the broader scope of these compounds in biological applications (Banothu et al., 2015).
Safety and Hazards
The safety information for 2-Chloro-4-pyridylzinc bromide indicates that it is classified under GHS02, GHS05, GHS07, and GHS08 . The hazard statements include H225, H302, H314, H335, and H351 . Precautionary measures include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, and P405 .
Eigenschaften
IUPAC Name |
bromozinc(1+);2-chloro-4H-pyridin-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYBHUOXWGOFY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=[C-]1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)
![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)
![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)



![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)
